β5 Proteasome Inhibition Potency (Ki) vs. Closest In-Class Non-Covalent Amide Analogs
The compound inhibits the chymotrypsin-like (β5) activity of human 20S proteasome with a Ki of 330 nM [1]. In the same study, the most potent analog (compound 1b) exhibited a Ki of approximately 30 nM, while the least active in the series showed Ki values > 5,000 nM [2]. The target compound thus occupies a distinct position in the SAR continuum—approximately 10-fold less potent than the lead but >15-fold more potent than weakly active series members.
| Evidence Dimension | Inhibition constant (Ki) for human 20S proteasome β5 chymotrypsin-like activity |
|---|---|
| Target Compound Data | Ki = 330 nM |
| Comparator Or Baseline | Compound 1b (lead amide): Ki ≈ 30 nM; Weakest series member: Ki > 5,000 nM |
| Quantified Difference | 10.0-fold less potent than lead; >15.2-fold more potent than weakest analog |
| Conditions | Recombinant human 20S proteasome; fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC; 10 min incubation; ChEMBL assay ID 1334922 |
Why This Matters
The quantifiable Ki differentiates the compound from both the most potent analog and the weakest series members, enabling precise selection for assays requiring a defined level of β5 inhibition without the toxicity risk of covalent inhibitors.
- [1] BindingDB Entry: BDBM50007722 (CHEMBL3233445). Ki = 330 nM for human proteasome subunit beta type-5. View Source
- [2] Scarbaci K, Troiano V, Micale N, Ettari R, Tamborini L, Di Giovanni C, Cerchia C, Grasso S, Novellino E, Schirmeister T, Lavecchia A, Zappalà M. Identification of a new series of amides as non-covalent proteasome inhibitors. Eur J Med Chem. 2014;76:1-9. View Source
